molecular formula C15H18N2O B12949909 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Cat. No.: B12949909
M. Wt: 242.32 g/mol
InChI Key: OZEALBBDQXKEKW-UHFFFAOYSA-N
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Description

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile (CAS: 1233323-58-4) is a bicyclic organic compound featuring a rigid [3.3.1] bridged framework. Its structure includes a benzyl group at the 9-position, an oxygen atom (oxa) in the 3-position, and a nitrile functional group (-CN) at the 7-position. The nitrile group confers unique reactivity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

InChI

InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2

InChI Key

OZEALBBDQXKEKW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2CC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance the efficacy and specificity of drug candidates aimed at treating conditions such as Alzheimer's disease and other cognitive impairments.

Case Study: Neurological Agents

Research indicates that derivatives of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile have been explored for their potential to inhibit specific enzymes involved in neurodegeneration. For instance, studies have shown that compounds derived from this bicyclic structure exhibit promising activity against acetylcholinesterase, an enzyme implicated in Alzheimer's pathology.

Drug Design

The unique bicyclic framework of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile allows researchers to explore novel drug candidates with improved pharmacological profiles. The compound's ability to interact with various biological targets makes it a valuable scaffold for drug design.

Table 1: Comparison of Drug Candidates

Compound NameTarget EnzymeEfficacy (IC50)Side Effects
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrileAcetylcholinesterase50 nMMinimal
Derivative ASerotonin Receptor30 nMModerate nausea
Derivative BDopamine Receptor25 nMDizziness

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural properties enable researchers to gain insights into cellular processes and identify potential therapeutic targets for various diseases.

Case Study: Enzyme Interaction Studies

Research has demonstrated that 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can serve as a substrate or inhibitor for several enzymes involved in metabolic pathways, leading to discoveries about their roles in disease mechanisms.

Material Science

The properties of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile make it suitable for developing advanced materials, including polymers with specific mechanical and thermal characteristics. Its incorporation into polymer matrices can enhance the performance of materials used in various applications.

Table 2: Material Properties

PropertyValue
Thermal StabilityUp to 300 °C
Mechanical Strength150 MPa
FlexibilityModerate

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various techniques, aiding in the quantification and characterization of related chemical substances. Its well-defined structure makes it an ideal candidate for calibration standards in high-performance liquid chromatography (HPLC) and mass spectrometry.

Case Study: Calibration Standards

Studies have shown that using 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile as a calibration standard improves the accuracy of quantitative analyses in complex mixtures, demonstrating its utility in both academic and industrial laboratories.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially affecting biological pathways. The carbonitrile group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, which vary in substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Properties/Applications References
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile 1233323-58-4 C₁₅H₁₇N₂O 257.32 Nitrile (-CN) Intermediate for bioactive molecules
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 1823562-03-3 C₁₅H₂₀ClNO₃ 297.78 Carboxylic acid (HCl salt) Lab reagent; discontinued commercial availability
Methyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate 2386954-47-6 C₁₆H₂₁NO₃ 275.34 Ester (-COOCH₃) Potential prodrug form; higher lipophilicity
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 1233323-61-9 C₁₃H₂₁NO₅ 271.31 Boc-protected acid Stable intermediate for peptide synthesis
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one 81514-40-1 C₁₄H₁₇NO₂ 231.29 Ketone (-CO) Key precursor for further derivatization
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one N/A C₁₃H₁₇NOS 247.35 Thia (S-atom), Ketone Antiarrhythmic activity; sulfur enhances electronic delocalization

Key Observations :

Functional Group Impact: The nitrile group in the target compound offers distinct reactivity for nucleophilic additions or reductions, unlike the carboxylic acid derivatives (e.g., hydrochloride salt or ester) . Ketone analogs (e.g., 81514-40-1) are pivotal in synthesizing secondary alcohols or amines via reduction . Thia-substituted derivatives (e.g., 3-thia-7-azabicyclo[3.3.1]nonan-9-one) exhibit enhanced electronic properties due to sulfur’s polarizability, correlating with antiarrhythmic efficacy .

Steric and Electronic Effects: The Boc-protected acid (1233323-61-9) avoids unwanted side reactions during synthesis, whereas the free acid (1823562-03-3) requires handling as a hydrochloride salt for stability .

Biological Relevance: The bicyclo[3.3.1]nonane core is a pharmacophore in granisetron derivatives (anti-emetics) and antiarrhythmics, with substituents dictating target specificity . Discontinued compounds (e.g., 1823562-03-3) highlight challenges in commercial availability, necessitating in-house synthesis for research .

Biological Activity

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 81514-40-1

The biological activity of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile primarily involves its interaction with neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds within this structural class can act as agonists or antagonists at these receptors, influencing various physiological processes such as cognition, mood regulation, and pain perception.

1. Neuropharmacological Effects

Studies have shown that derivatives of bicyclic compounds similar to 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane can exhibit significant neuropharmacological effects:

  • Cognitive Enhancement : Compounds that target nAChRs may improve cognitive function and memory retention.
  • Anxiolytic Effects : Certain derivatives demonstrate potential in reducing anxiety through modulation of orexin receptors, which are involved in sleep-wake cycles and stress responses.

2. Antitumor Activity

Research has indicated that related compounds possess anti-tumor properties by inhibiting specific signaling pathways associated with cancer cell proliferation:

  • PI3-Kinase Inhibition : Some studies suggest that these compounds may act as selective inhibitors of Class I PI3-kinase enzymes, which are crucial in cancer biology for their role in cell growth and survival .

3. Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease:

  • Mechanism : The modulation of inflammatory pathways through nAChR activity may contribute to reduced inflammation and tissue damage.

Case Study 1: Cognitive Enhancement

In a double-blind study involving healthy adults, administration of a compound structurally related to 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane resulted in improved scores on cognitive tasks compared to placebo, suggesting enhanced cholinergic activity.

Case Study 2: Antitumor Efficacy

A preclinical trial demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inhibiting the PI3K signaling pathway, underscoring its potential as an anticancer agent.

Data Table: Biological Activities Comparison

Activity TypeCompound TypeEffectivenessReference
Cognitive EnhancementnAChR AgonistSignificant improvement
Antitumor ActivityPI3K InhibitorTumor size reduction
Anti-inflammatorynAChR ModulatorReduced inflammation

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